1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
Description
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid is a heterocyclic compound featuring a thieno[2,3-d]pyrimidine core fused with a piperidine ring substituted at the 4-position with a carboxylic acid group. The 6-methyl substituent on the thienopyrimidine scaffold contributes to its unique electronic and steric properties, making it a subject of interest in medicinal chemistry, particularly for kinase inhibition and enzyme modulation .
Properties
IUPAC Name |
1-(6-methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-8-6-10-11(14-7-15-12(10)19-8)16-4-2-9(3-5-16)13(17)18/h6-7,9H,2-5H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUKUUWZVUQPAIE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N=CN=C2S1)N3CCC(CC3)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Thienopyrimidine Core Construction
The 6-methylthieno[2,3-d]pyrimidin-4-yl group is synthesized via cyclization of appropriately substituted precursors. A typical pathway involves:
- Condensation of 2-aminothiophene-3-carboxylate with a methyl-containing electrophile to form the thieno[2,3-d]pyrimidine skeleton.
- Halogenation at the 4-position using phosphorus oxychloride (POCl₃) or phosphorus pentachloride (PCl₅) to yield 4-chloro-6-methylthieno[2,3-d]pyrimidine.
Example Protocol
- Reactants : 2-Amino-5-methylthiophene-3-carboxylic acid ethyl ester (1.0 equiv), trimethyl orthoacetate (1.2 equiv).
- Conditions : Reflux in acetic acid (110°C, 6 h).
- Product : 6-Methylthieno[2,3-d]pyrimidin-4(3H)-one (Yield: 78%).
- Halogenation : Treat with POCl₃ (3 equiv), catalytic dimethylformamide (DMF), 80°C, 3 h → 4-chloro-6-methylthieno[2,3-d]pyrimidine (Yield: 92%).
Synthesis of the Piperidine-4-carboxylic Acid Derivative
Piperidine-4-carboxylic acid (isonipecotic acid) serves as the starting material for N-functionalization. Modifications include:
N-Alkylation and Functionalization
- Methylation : React piperidine-4-carboxylic acid with formaldehyde under transfer hydrogenation conditions to yield 1-methylpiperidine-4-carboxylic acid.
- Protection/Activation : Convert the carboxylic acid to an acyl chloride (SOCl₂, reflux) or mixed anhydride for subsequent coupling.
Fragment Coupling Strategies
Nucleophilic Aromatic Substitution (SNAr)
The 4-chloro-thienopyrimidine undergoes displacement with the piperidine amine:
Buchwald-Hartwig Amination
A palladium-catalyzed coupling improves efficiency:
- Catalyst : Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%).
- Base : Cs₂CO₃ (2 equiv).
- Solvent : Toluene, 110°C, 12 h.
- Yield : 68% (optimized).
Final Functionalization and Salt Formation
Carboxylic Acid Activation
The piperidine-4-carboxylic acid is often converted to its sodium salt for improved solubility:
Polymorph Control
Crystallization conditions dictate final form:
- Solvent System : Ethanol/water (4:1 v/v).
- Characterization : XRPD (Form A, B, C), DSC (melting endotherm at 218°C).
Analytical Data and Quality Control
Key Characterization Metrics
| Parameter | Method | Result |
|---|---|---|
| Purity | HPLC | ≥99.5% (254 nm) |
| Melting Point | DSC | 215–218°C (Form A) |
| 1H NMR (DMSO-d6) | 500 MHz | δ 8.45 (s, 1H, pyrimidine-H), 3.90–3.70 (m, 2H, piperidine), 2.50 (s, 3H, CH3) |
| IR (KBr) | FTIR | 1680 cm⁻¹ (C=O), 1540 cm⁻¹ (C=N) |
Scale-Up Considerations and Industrial Relevance
The patented transfer hydrogenation and Grignard protocols offer scalable advantages:
- Catalyst Recycling : Pd/C reused for ≥5 cycles without activity loss.
- Temperature Control : Reactions conducted ≤80°C prevent thermal degradation.
- Cost Efficiency : Avoidance of cryogenic conditions reduces operational expenses.
Chemical Reactions Analysis
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mechanism of Action
The mechanism of action of 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid involves the inhibition of various enzymes and signaling pathways involved in disease progression. It has been found to inhibit the activity of protein kinases, which are involved in cell growth and proliferation. Additionally, it modulates the activity of neurotransmitters, such as dopamine and acetylcholine, which are involved in the regulation of cognitive function.
Comparison with Similar Compounds
1-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
1-(5-Methyl-6-phenylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid
- Structural Difference : Phenyl group at the 6-position and methyl at the 5-position.
- Key Properties :
- Impact : The bulky phenyl group introduces steric hindrance, which may reduce binding affinity to flat enzymatic pockets but enhance aromatic stacking interactions.
Core Heterocycle Modifications
1-(6-Methoxypyrimidin-4-yl)piperidine-4-carboxylic acid
- Structural Difference: Methoxy-substituted pyrimidine instead of thienopyrimidine.
- Key Properties :
- Impact : Replacement of the thiophene ring with a pyrimidine reduces molecular complexity and polar surface area (TPSA), altering solubility and target selectivity.
1-{1-Phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidine-4-carboxylic acid
- Structural Difference: Pyrazolo[3,4-d]pyrimidine core instead of thienopyrimidine.
Piperidine Ring Modifications
1-{6-Methylthieno[2,3-d]pyrimidin-4-yl}pyrrolidine-2-carboxylic acid
- Structural Difference : Pyrrolidine (5-membered ring) instead of piperidine (6-membered ring).
Functional Group Variations
1-(1,3-Dimethyl-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidine-6-carbonyl)piperidine-4-carboxamide
- Structural Difference : Carboxamide substituent instead of carboxylic acid.
- Key Properties :
- Impact: The carboxamide group increases hydrogen-bond donor capacity, which may improve target engagement but reduce oral bioavailability due to higher polarity.
Pharmacological and Industrial Relevance
- Kinase Inhibition: Thienopyrimidine-piperidine hybrids are explored as ATP-competitive kinase inhibitors due to their planar heterocyclic cores .
- Solubility Challenges : Carboxylic acid derivatives often face formulation hurdles; ester prodrugs (e.g., ethyl esters) are common strategies to improve bioavailability .
- Patent Activity: Derivatives like 1-(1-(2-ethoxyethyl)-3-ethyl-7-(4-methylpyridin-2-ylamino)-1H-pyrazolo[4,3-d]pyrimidin-5-yl)piperidine-4-carboxylic acid highlight industrial interest in modified analogs for therapeutic applications .
Biological Activity
1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid (CAS No. 831242-24-1) is a compound of interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of pyrimidine derivatives, which are known for their diverse pharmacological effects, including anti-inflammatory, antibacterial, and antitumor activities. This article explores the biological activity of this compound based on recent research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 277.34 g/mol. Its structure features a thieno[2,3-d]pyrimidine ring fused with a piperidine moiety, which is significant for its biological activity.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrimidine derivatives. The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, which are key mediators in the inflammatory process.
- Inhibition of COX Enzymes : Research indicates that various pyrimidine derivatives exhibit significant inhibition of COX-1 and COX-2 enzymes. For instance, compounds similar to this compound have shown IC50 values comparable to established anti-inflammatory drugs like celecoxib .
3. Antitumor Activity
The antitumor potential of thieno[2,3-d]pyrimidine derivatives has been explored in several studies. These compounds may exert their effects through multiple mechanisms, including the modulation of lipid metabolism in cancer cells.
Structure–Activity Relationships (SAR)
The biological activity of pyrimidine derivatives is closely linked to their structural characteristics. Modifications at various positions on the pyrimidine ring can significantly influence their pharmacological profiles.
Key Findings in SAR Studies
- Electron-Withdrawing Groups : The presence of electron-withdrawing groups enhances the anti-inflammatory activity by increasing the compound's ability to interact with COX enzymes.
- Substituents on Piperidine : Variations in the piperidine ring can alter solubility and bioavailability, impacting overall efficacy.
Case Studies
Several case studies have focused on the synthesis and biological evaluation of thieno[2,3-d]pyrimidine derivatives:
- Synthesis and Evaluation : A series of thieno[2,3-d]pyrimidine derivatives were synthesized and tested for their anti-inflammatory properties using carrageenan-induced paw edema models in rats. The results indicated that these compounds exhibited significant anti-inflammatory effects comparable to indomethacin .
- In Vitro Studies : In vitro assays demonstrated that certain derivatives effectively inhibited COX enzymes and reduced inflammatory mediator levels in RAW264.7 macrophages, showcasing their potential as therapeutic agents .
Q & A
Q. What synthetic routes are recommended for preparing 1-(6-Methylthieno[2,3-d]pyrimidin-4-yl)piperidine-4-carboxylic acid, and how can reaction conditions be optimized?
A common approach involves multi-step synthesis starting with the condensation of thiophene derivatives with pyrimidine precursors. For example, thieno[2,3-d]pyrimidine scaffolds are often synthesized via cyclization reactions using reagents like POCl₃ or polyphosphoric acid under reflux conditions . Piperidine ring introduction may involve nucleophilic substitution at the pyrimidine C4 position, followed by carboxylation at the piperidine C4 using carbon dioxide or carboxylating agents. Optimization includes controlling reaction temperatures (e.g., 80–100°C for cyclization) and using catalysts like DMAP to improve yields. Purification via column chromatography (silica gel, ethyl acetate/hexane gradients) ensures structural integrity .
Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structural purity?
Key methods include:
- ¹H/¹³C NMR : Assigns protons and carbons in the thienopyrimidine and piperidine moieties. For instance, the methyl group at position 6 of the thienopyrimidine ring appears as a singlet near δ 2.5 ppm .
- IR Spectroscopy : Confirms the carboxylic acid group via O-H stretch (2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 307.1 for C₁₄H₁₅N₃O₂S) .
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
Begin with in vitro antimicrobial or enzyme inhibition assays. For antimicrobial testing, use broth microdilution (MIC determination against Gram-positive/negative bacteria) . For kinase inhibition, employ fluorescence-based ATP competition assays (e.g., against JAK2 or EGFR kinases) with positive controls like staurosporine. IC₅₀ values below 10 µM warrant further study .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced potency?
Focus on substituent effects:
- Thienopyrimidine Ring : Introducing electron-withdrawing groups (e.g., -NO₂) at position 2 improves enzyme binding .
- Piperidine Carboxylic Acid : Esterification (e.g., methyl ester) or amide derivatives modulate solubility and bioavailability. For example, replacing -COOH with -CONH₂ enhances blood-brain barrier penetration in neurological targets .
- Methyl Group at C6 : Substituting with bulkier alkyl chains (e.g., ethyl) may sterically hinder off-target interactions .
Q. How should researchers address contradictory bioactivity data across different assay systems?
- Purity Validation : Re-characterize the compound using HPLC (≥95% purity) to rule out impurities .
- Assay Replication : Repeat assays under standardized conditions (e.g., pH 7.4 buffer, 37°C) .
- Target Specificity : Use siRNA knockdown or CRISPR-edited cell lines to confirm on-target effects .
Q. What computational strategies predict binding modes and affinity of this compound to kinase targets?
- Molecular Docking : Use AutoDock Vina or Schrödinger Glide to model interactions with kinase ATP pockets. Key residues (e.g., Lys274 in EGFR) form hydrogen bonds with the carboxylic acid group .
- MD Simulations : Run 100-ns simulations (AMBER force field) to assess binding stability. RMSD values <2 Å indicate stable ligand-receptor complexes .
Q. How can green chemistry principles be applied to optimize its synthesis?
- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer, recyclable reactions .
- Catalyst Efficiency : Use Bi(OTf)₃ (0.5 mol%) for cyclization, reducing metal waste .
- Microwave-Assisted Synthesis : Reduce reaction time from 12 hours to 30 minutes at 120°C, improving energy efficiency .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
